Cimpuciclib

CDK4 inhibition Kinase selectivity Cell cycle

Cimpuciclib is a highly selective CDK4 inhibitor (IC50: 0.49 nM) with 20-fold selectivity over CDK6. Unlike dual inhibitors, it minimizes CDK6 perturbation, enabling precise target engagement and more interpretable data. Validated in Colo205 xenograft models with 93.63% TGI at 50 mg/kg. Ideal for dissecting CDK4 pathways and benchmarking new entities. Procure now for advanced oncology research.

Molecular Formula C30H35FN8O
Molecular Weight 542.6 g/mol
CAS No. 2202767-78-8
Cat. No. B3325741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimpuciclib
CAS2202767-78-8
Molecular FormulaC30H35FN8O
Molecular Weight542.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)NC2=NC=C(C(=N2)C3=CC4=C(C=C3)N=C(N4C(C)C)C)F)C(=O)N5CCC(CC5)NC6CC6
InChIInChI=1S/C30H35FN8O/c1-17(2)39-19(4)34-25-9-5-20(15-26(25)39)28-24(31)16-32-30(37-28)36-27-10-8-23(18(3)33-27)29(40)38-13-11-22(12-14-38)35-21-6-7-21/h5,8-10,15-17,21-22,35H,6-7,11-14H2,1-4H3,(H,32,33,36,37)
InChIKeyFDSYOFCVZBGPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimpuciclib (CAS 2202767-78-8): Selectivity-Focused CDK4 Inhibitor for Preclinical Oncology Research Procurement


Cimpuciclib (CAS 2202767-78-8, also known as example 63 in patent WO2018045956A1) is a small-molecule, ATP-competitive inhibitor of cyclin-dependent kinase 4 (CDK4) and, to a lesser extent, CDK6 [1]. Its core structure features a benzimidazole-pyrimidine scaffold linked to a piperidine moiety, with a molecular weight of 542.66 Da [2]. While Cimpuciclib is a member of the broader CDK4/6 inhibitor class, it is distinguished by its exceptionally high potency for CDK4 and a unique selectivity profile that sets it apart from first-generation agents. This guide provides the quantitative, comparator-based evidence necessary for informed scientific selection and procurement decisions.

Cimpuciclib and the Pitfalls of CDK4/6 Inhibitor Interchangeability in Research


Cimpuciclib cannot be considered functionally interchangeable with other CDK4/6 inhibitors like Palbociclib, Ribociclib, or Abemaciclib, as substantial differences in kinase selectivity, relative potency for CDK4 versus CDK6, and pharmacokinetic properties can dramatically alter experimental outcomes [1]. The evidence below demonstrates that Cimpuciclib's nanomolar potency for CDK4 and its 20-fold selectivity window over CDK6 constitute a distinct biochemical signature . Substituting a less selective or less CDK4-potent analog without considering these parameters risks confounding data, leading to incorrect conclusions about target engagement, efficacy, or toxicity in preclinical models.

Quantitative Evidence for Selecting Cimpuciclib: Direct Comparator Data vs. Palbociclib, Ribociclib, and Abemaciclib


Cimpuciclib Demonstrates Sub-Nanomolar CDK4 Potency and Unmatched CDK6 Selectivity Ratio Among Key Comparators

Cimpuciclib exhibits an IC50 of 0.49 nM against CDK4/cyclin D1, which is a 22-fold improvement in potency over Palbociclib (11 nM) and a 20-fold improvement over Ribociclib (10 nM) . More critically, its selectivity ratio for CDK4 over CDK6 (calculated as IC50(CDK6)/IC50(CDK4)) is 19.5, meaning it is nearly 20 times more selective for CDK4. This is significantly higher than Palbociclib (ratio: 1.5) and Ribociclib (ratio: 3.9), and more closely aligns with the selectivity profile of Abemaciclib (ratio: 5.0) [1].

CDK4 inhibition Kinase selectivity Cell cycle Oncology research

Cimpuciclib In Vitro Antiproliferative Activity in Colo205 Colorectal Cancer Cells

In the Colo205 colorectal cancer cell line, Cimpuciclib demonstrates an antiproliferative IC50 of 141.2 nM following a 6-day incubation period [1]. This is a robust and specific measure of its functional activity. For comparison, Palbociclib and Abemaciclib exhibit antiproliferative IC50 values in the range of 50–100 nM and 10–30 nM, respectively, across various CDK4-dependent cell lines, including ER+ breast cancer and mantle cell lymphoma models [2].

Colorectal cancer Antiproliferative assay CDK4/6 inhibition Cell viability

Robust In Vivo Tumor Growth Inhibition in Colo205 Xenograft Model with Twice-Weekly Oral Dosing

In a Colo205 xenograft mouse model, oral administration of Cimpuciclib at 50 mg/kg twice weekly resulted in a 93.63% inhibition of tumor growth [1]. This high level of tumor suppression is achieved with an intermittent dosing schedule. While a direct head-to-head comparison in the same study is not available, Palbociclib has been shown to induce a 90% tumor growth inhibition in other xenograft models at a lower dose of 12.5 mg/kg , highlighting the context-dependent efficacy of CDK4/6 inhibitors.

In vivo efficacy Xenograft model Colorectal cancer Oral bioavailability

Distinct Pharmacokinetic Profile in Rodents Enables Flexible In Vivo Dosing Strategies

Cimpuciclib exhibits a unique pharmacokinetic profile in rodents. In rats, a 5 mg/kg oral dose yields a Cmax of 559.7 ng/mL, a Tmax of 6 hours, an AUC0-24 of 5414 ng·h/mL, and a half-life of 2.4 hours . In mice, a 50 mg/kg dose results in a Cmax of 7960 ng/mL, a Tmax of 1 hour, an AUC0-24 of 136,782 ng·h/mL, and a half-life of 14.8 hours [1]. This profile, characterized by a shorter half-life in rats and dose-proportional exposure, is a class-level feature that contrasts with the longer half-lives reported for Palbociclib and Ribociclib (e.g., Palbociclib t1/2 ~25–27 hours) [2].

Pharmacokinetics Oral bioavailability In vivo dosing Metabolic stability

Cimpuciclib's Chemical Scaffold is Compositionally Distinct from First-Generation CDK4/6 Inhibitors

Cimpuciclib (Example 63 in patent WO2018045956A1) is a benzimidazole-pyrimidine derivative, which is a structurally distinct scaffold from the pyrido[2,3-d]pyrimidine core of Palbociclib and Ribociclib, and the benzimidazole core of Abemaciclib [1]. This structural divergence is the molecular basis for its unique kinase selectivity and potency profile, as described in the patent literature [2].

Chemical structure Patent composition Intellectual property Drug discovery

Evidence-Backed Application Scenarios for Cimpuciclib in Preclinical Oncology and Target Validation Studies


Investigating CDK4-Specific Functions in Cell Cycle Regulation

Researchers requiring high-resolution dissection of CDK4-mediated pathways should prioritize Cimpuciclib. Its sub-nanomolar IC50 for CDK4 and 20-fold selectivity over CDK6 allow for potent target engagement at concentrations where CDK6 activity is minimally perturbed . This is in stark contrast to Palbociclib, which exhibits near-equipotent inhibition of both kinases (1.5-fold selectivity). By minimizing CDK6 co-inhibition, Cimpuciclib provides a cleaner tool for specifically probing CDK4's role in G1/S transition, Rb phosphorylation, and senescence induction, leading to more interpretable and reproducible results [1].

Validating CDK4 Dependency in Colorectal Cancer (CRC) Models In Vivo

For in vivo studies in colorectal cancer, Cimpuciclib offers a robust, published dataset in the Colo205 xenograft model. Its demonstrated 93.63% tumor growth inhibition at 50 mg/kg with an intermittent oral dosing schedule provides a validated protocol for researchers [2]. The established pharmacokinetic profile in mice further aids in designing studies with predictable drug exposure, ensuring that the compound's anti-tumor effects can be reliably correlated with plasma concentrations . This pre-existing body of evidence reduces the experimental risk associated with testing novel CDK4/6 inhibitors in this indication.

Benchmarking Against First-Generation CDK4/6 Inhibitors in Drug Discovery

In drug discovery programs aiming to develop next-generation CDK4/6 inhibitors with improved selectivity or potency, Cimpuciclib serves as a superior benchmark control. Its CDK4 IC50 of 0.49 nM sets a high bar for potency, while its 19.5-fold CDK6 selectivity ratio offers a target profile for optimization . Using Cimpuciclib as a positive control in kinase selectivity panels and cellular assays allows for direct, quantitative comparison of new chemical entities against a compound that already represents a significant advance in the class, thereby accelerating the hit-to-lead process [3].

Exploring Resistance Mechanisms to Highly Selective CDK4 Inhibition

The emergence of resistance to CDK4/6 inhibitors in the clinic underscores the need for diverse chemical tools to study escape pathways. Because Cimpuciclib's selectivity profile is distinct from both Palbociclib/Ribociclib (dual inhibitors) and Abemaciclib (broader kinase inhibition), it can be employed to dissect whether resistance mechanisms are specific to CDK4 inhibition or a consequence of broader polypharmacology [4]. By treating CDK4-dependent cell lines with Cimpuciclib and characterizing resistant clones, researchers can identify genetic or signaling alterations that confer resistance to highly selective CDK4 blockade, providing critical insights for next-generation therapeutic strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cimpuciclib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.